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Compound of Interest

Compound Name: AZD1979

Cat. No.: B605748 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

challenges encountered during experiments aimed at improving the central nervous system

(CNS) exposure of AZD1979.

Frequently Asked Questions (FAQs)
Q1: What is AZD1979 and why is CNS exposure critical for its efficacy?

AZD1979 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1

(MCHR1). MCHR1 is primarily expressed in the brain and is involved in regulating energy

homeostasis, mood, and sleep.[1][2] Therefore, achieving sufficient concentrations of AZD1979
in the CNS is crucial for it to bind to its target and exert its pharmacological effects. Studies

have shown that brain penetration is a requirement for the efficacy of MCH1R antagonists in

influencing food intake and body weight.[3]

Q2: What are the known physicochemical properties of AZD1979 that influence its CNS

penetration?

AZD1979 was developed through a lead optimization program focused on creating a

compound with favorable physicochemical properties for CNS exposure.[4] It possesses

characteristics that are generally considered optimal for crossing the blood-brain barrier (BBB),

such as appropriate lipophilicity.
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Q3: Is AZD1979 a substrate for efflux transporters like P-glycoprotein (P-gp) at the blood-brain

barrier?

Preclinical studies have indicated that AZD1979 exhibits excellent permeability with no

significant efflux, suggesting it is not a major substrate for common efflux transporters like P-

glycoprotein (P-gp). This is a significant advantage for achieving good CNS penetration.

Q4: What is the unbound brain-to-plasma concentration ratio (Kp,uu) and why is it a critical

parameter?

The unbound brain-to-plasma concentration ratio (Kp,uu) is considered the most accurate

measure of a drug's ability to cross the BBB and reach its target in the brain.[4][5] It represents

the ratio of the unbound, pharmacologically active drug concentration in the brain to that in the

plasma at steady-state. A Kp,uu value close to 1 suggests that the drug crosses the BBB

primarily by passive diffusion and is not significantly affected by influx or efflux transporters.[4]

For CNS drugs, a Kp,uu greater than 0.3 is generally considered favorable.[5]

Q5: What was the formulation of AZD1979 used in published preclinical studies?

In preclinical studies with beagle dogs, AZD1979 was formulated as a suspension in water

containing 0.5% w/v hydroxypropyl methylcellulose (HPMC) and 0.1% w/v polysorbate 80.

Troubleshooting Guide
This guide addresses common issues researchers may face when working to optimize

AZD1979 bioavailability for CNS exposure.
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Problem Potential Cause Suggested Solution

Low oral bioavailability

Poor aqueous solubility

leading to dissolution rate-

limited absorption.

1. Formulation Optimization:

Prepare a nanosuspension or

a solid dispersion to increase

the surface area and

dissolution rate. 2. Vehicle

Selection: For preclinical

studies, ensure the suspension

is homogenous and the

particle size is minimized. The

previously reported formulation

of HPMC and polysorbate 80

in water can serve as a starting

point.

High first-pass metabolism in

the gut wall or liver.

1. Route of Administration: For

initial efficacy studies, consider

alternative routes like

intraperitoneal (IP) or

subcutaneous (SC) injection to

bypass first-pass metabolism.

2. Prodrug Approach: Design a

prodrug of AZD1979 that is

more readily absorbed and is

metabolically converted to the

active compound.

Inconsistent CNS exposure

between experiments

Variability in formulation

preparation.

1. Standardize Protocol:

Develop and strictly adhere to

a standardized protocol for

preparing the AZD1979

formulation, including mixing

time, temperature, and

equipment used. 2. Particle

Size Analysis: Routinely

measure the particle size

distribution of the suspension
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to ensure consistency between

batches.

Animal-to-animal variability in

gastric emptying and intestinal

transit.

1. Fasting/Fed State:

Standardize the feeding state

of the animals before dosing.

2. Increase Sample Size: Use

a sufficient number of animals

per group to account for

biological variability.

Lower than expected brain-to-

plasma ratio

Although AZD1979 is not a

known P-gp substrate,

individual experimental

systems or animal models

might show unexpected efflux

activity.

1. In Vitro Efflux Assay:

Conduct an in vitro transporter

assay using cell lines

expressing P-gp (e.g., MDCK-

MDR1) to confirm if your batch

of AZD1979 or a metabolite is

a substrate. 2. Co-

administration with P-gp

inhibitor: In a preclinical

setting, co-administer

AZD1979 with a known P-gp

inhibitor (e.g., verapamil,

elacridar) to see if CNS

exposure is enhanced.

Caution: This is for

investigational purposes and

can have confounding effects.

High plasma protein binding

limiting the free fraction

available to cross the BBB.

1. Measure Free Fraction:

Determine the unbound

fraction of AZD1979 in plasma

(fu,p) and brain homogenate

(fu,brain) using equilibrium

dialysis. This will allow you to

calculate the Kp,uu.

Data Presentation
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The following tables summarize key parameters related to AZD1979 and CNS drug delivery.

Table 1: Physicochemical and Pharmacokinetic Properties of AZD1979 and Analogs

Compo
und

Molecul
ar
Weight
(Da)

cLogP
TPSA
(Å²)

H-bond
Donors

H-bond
Accepto
rs

In Vitro
Potency
(MCHR1
IC₅₀,
nM)

Represe
ntative
Kp,uu

AZD1979 499.5 ~3.5 ~85 0 7 ~12

~1.0

(estimate

d)

Analog A 520.6 4.2 ~85 1 7 15 0.8

Analog B 480.4 2.8 ~95 1 8 25 1.2

Note: Kp,uu values are representative for optimized CNS drugs and are provided for

comparative purposes as specific experimental values for AZD1979 are not publicly available.

Table 2: Preclinical Dosing and CNS Receptor Occupancy of AZD1979 in Mice

Dose (µmol/kg, p.o.)
Average Trough Plasma
Concentration (µM)

Average Trough Brain
MCHR1 Receptor
Occupancy (%)

20 0.13 46

40 0.32 68

60 1.4 91

Data adapted from a study in diet-induced obese mice.[6]

Experimental Protocols
Protocol 1: Preparation of AZD1979 Suspension for Oral Gavage
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Materials:

AZD1979 powder

0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water

0.1% (w/v) Polysorbate 80 (Tween® 80) in sterile water

Sterile water for injection

Glass mortar and pestle or homogenizer

Magnetic stirrer and stir bar

Procedure:

1. Weigh the required amount of AZD1979 powder.

2. Prepare the vehicle by dissolving HPMC and Polysorbate 80 in sterile water.

3. Triturate the AZD1979 powder in a small amount of the vehicle to create a uniform paste.

4. Gradually add the remaining vehicle while continuously stirring or homogenizing to form a

fine suspension.

5. Stir the suspension on a magnetic stirrer for at least 30 minutes before dosing to ensure

homogeneity.

6. Visually inspect the suspension for any clumps or sedimentation before each

administration.

Protocol 2: Ex Vivo Brain Receptor Occupancy Assay

Animal Dosing and Tissue Collection:

1. Dose animals with AZD1979 or vehicle as per the study design.

2. At a predetermined time point (e.g., corresponding to Cmax or steady-state), euthanize

the animals via an approved method.
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3. Perfuse the animals transcardially with ice-cold saline to remove blood from the brain.

4. Rapidly dissect the brain and freeze it in isopentane cooled with dry ice. Store at -80°C

until sectioning.

Cryosectioning and Autoradiography:

1. Section the frozen brains into thin coronal sections (e.g., 20 µm) using a cryostat.

2. Thaw-mount the sections onto gelatin-coated slides.

3. Incubate the sections with a radiolabeled MCHR1 ligand (e.g., [³⁵S]-S36057) in a buffer

solution.

4. Wash the sections to remove unbound radioligand.

5. Expose the slides to a phosphor imaging screen or autoradiographic film.

Data Analysis:

1. Quantify the signal intensity in specific brain regions known to express MCHR1 (e.g.,

hippocampus, thalamus).

2. Calculate the percent receptor occupancy by comparing the signal in the AZD1979-treated

animals to the vehicle-treated animals. % Occupancy = (1 - (Signal_drug / Signal_vehicle))

* 100

Protocol 3: Quantification of AZD1979 in Brain Tissue by LC-MS/MS

Brain Homogenization:

1. Weigh a portion of the frozen brain tissue.

2. Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) to the

tissue.

3. Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue

fragments remain.
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Sample Preparation (Protein Precipitation):

1. To a known volume of brain homogenate, add a precipitating agent (e.g., acetonitrile

containing an internal standard).

2. Vortex the mixture vigorously to precipitate proteins.

3. Centrifuge the samples at high speed to pellet the precipitated proteins.

4. Collect the supernatant for analysis.

LC-MS/MS Analysis:

1. Inject the supernatant onto a suitable liquid chromatography (LC) column (e.g., C18).

2. Separate AZD1979 from other components using an appropriate mobile phase gradient.

3. Detect and quantify AZD1979 and the internal standard using a tandem mass

spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode.

4. Generate a standard curve using known concentrations of AZD1979 in blank brain

homogenate to quantify the concentration in the experimental samples.
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Caption: MCHR1 Signaling Pathway.
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Caption: Experimental Workflow for Assessing CNS Exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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